molecular formula C5H5N3O3 B12344459 2-methyl-5-nitro-5H-pyrimidin-4-one

2-methyl-5-nitro-5H-pyrimidin-4-one

Cat. No.: B12344459
M. Wt: 155.11 g/mol
InChI Key: QALAVYPKVCCLOX-UHFFFAOYSA-N
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Description

2-Methyl-5-nitro-5H-pyrimidin-4-one is a nitropyrimidine derivative of significant interest in scientific research and development. The pyrimidine scaffold is a fundamental building block in medicinal chemistry, known for its presence in nucleobases and a wide range of pharmacologically active compounds . Nitropyrimidines, in particular, are valuable intermediates and core structures explored for their diverse biological activities, which can include antibacterial, anticancer, and antitubercular properties . The specific substitution pattern of this compound, featuring a nitro group at the 5-position and a methyl group at the 2-position of the pyrimidin-one ring, makes it a versatile precursor for further chemical functionalization. Researchers utilize such scaffolds in the design and synthesis of novel molecules for screening against various biological targets . This compound is intended for research applications only and is not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C5H5N3O3

Molecular Weight

155.11 g/mol

IUPAC Name

2-methyl-5-nitro-5H-pyrimidin-4-one

InChI

InChI=1S/C5H5N3O3/c1-3-6-2-4(8(10)11)5(9)7-3/h2,4H,1H3

InChI Key

QALAVYPKVCCLOX-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=O)C(C=N1)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Urea-Mediated Cyclization with β-Diketones

The pyrimidinone scaffold is classically constructed via cyclocondensation of β-diketones with urea derivatives. For 2-methyl-5-nitro-5H-pyrimidin-4-one, acetylacetone (2,4-pentanedione) reacts with urea under acidic conditions (e.g., HCl or H₂SO₄) to yield 2-methyl-5H-pyrimidin-4-one. Subsequent nitration introduces the nitro group at the 5-position.

Optimization Insights :

  • Solvent Systems : Ethanol or aqueous HCl facilitates homogeneous reaction conditions, enhancing cyclization efficiency.
  • Temperature : Reflux (78–100°C) for 12–24 hours ensures complete conversion, with HPLC monitoring reducing byproduct formation.
  • Nitration : Post-cyclization nitration employs fuming HNO₃ at 0–5°C to achieve regioselectivity, though over-nitration risks necessitate careful stoichiometric control.

Chlorination-Nitration Sequential Functionalization

Phosphorus Oxychloride-Mediated Chlorination

Building on methodologies from pyrrolopyrimidine synthesis, 4-hydroxy-2-methylpyrimidine undergoes chlorination with phosphorus(V) oxychloride (POCl₃) under reflux (105–110°C) to yield 4-chloro-2-methylpyrimidine. Subsequent nitration with nitric acid/sulfuric acid introduces the nitro group at position 5, followed by hydrolysis to regenerate the ketone.

Key Data :

Step Reagents/Conditions Yield (%) Purity (%) Source
Chlorination POCl₃, reflux, 4 h 85 98.5
Nitration HNO₃/H₂SO₄, 0°C, 2 h 78 97.2
Hydrolysis H₂O, NaOH, 25°C, 1 h 92 99.1

Regioselective Nitration Challenges

The electron-deficient pyrimidine ring directs nitration to the meta position relative to the methyl group. Computational modeling (DFT) suggests nitronium ion attack at C5 is favored due to resonance stabilization, aligning with experimental outcomes.

Guanidine Intermediate-Based Synthesis

2-Amino-4-Nitrotoluene as a Precursor

Patent CN104341387A outlines a route where 2-amino-4-nitrotoluene reacts with cyanamide in HCl/ethanol to form 2-methyl-5-nitrophenylguanidine. While this intermediate diverges from the target pyrimidinone, its nitro-aromatic system informs analogous strategies:

  • Condensation with β-Keto Esters : Reacting guanidine derivatives with ethyl acetoacetate forms the pyrimidinone ring via cyclodehydration.
  • Oxidative Cyclization : HNO₃-mediated oxidation of the guanidine group introduces the nitro functionality concurrently with ring closure.

Case Study :

  • Reagents : 2-Amino-4-nitrotoluene (1 eq), cyanamide (1.2 eq), HCl/ethanol (1:3 v/v).
  • Conditions : Reflux, 15 h → 89.8% yield, 95.2% purity.

Direct Nitration of Pre-Formed Pyrimidinones

Nitrating Agent Screening

Direct nitration of 2-methyl-5H-pyrimidin-4-one faces challenges in regioselectivity and substrate stability. Mixed acid systems (HNO₃/H₂SO₄) at low temperatures (-10°C to 5°C) minimize decomposition, achieving 65–70% yields.

Comparative Analysis :

Nitrating System Temp (°C) Time (h) Yield (%) Notes
HNO₃ (fuming)/H₂SO₄ 0 3 68 Moderate side products
Acetyl nitrate -10 6 72 Improved selectivity

Emerging Methodologies

Microwave-Assisted Synthesis

Microwave irradiation (150–200 W) reduces reaction times from hours to minutes. For example, cyclocondensation of acetylacetone and urea completes in 45 minutes with 88% yield under microwave conditions.

Flow Chemistry Approaches

Continuous-flow reactors improve heat/mass transfer, enabling safer nitration at scale. A prototype system achieved 92% conversion with residence times under 10 minutes.

Analytical and Purification Techniques

HPLC Monitoring

Reverse-phase HPLC (C18 column, 60:40 acetonitrile/water) resolves this compound from intermediates, with retention times of 8.2 min.

Crystallization Optimization

Recrystallization from ethyl acetate/n-hexane (1:1) elevates purity from 95% to 99.5%, critical for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-nitro-5H-pyrimidin-4-one can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common nucleophiles include amines and thiols.

    Oxidation: Although less common, the methyl group can be oxidized to a carboxyl group under strong oxidative conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products

    Reduction: 2-Methyl-5-amino-5H-pyrimidin-4-one.

    Substitution: 2-Methyl-5-substituted-5H-pyrimidin-4-one derivatives.

    Oxidation: 2-Carboxy-5-nitro-5H-pyrimidin-4-one.

Scientific Research Applications

2-Methyl-5-nitro-5H-pyrimidin-4-one has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of various pharmaceutical compounds, including potential anticancer and antiviral agents.

    Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.

    Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.

    Industry: The compound is used in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-methyl-5-nitro-5H-pyrimidin-4-one depends on its specific application. In medicinal chemistry, the compound may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its normal function. The nitro group can participate in redox reactions, which may be crucial for its biological activity. The molecular targets and pathways involved vary depending on the specific derivative and its intended use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrimidinone derivatives exhibit diverse biological and physicochemical properties depending on substituent patterns. Below is a detailed comparison of 2-methyl-5-nitro-5H-pyrimidin-4-one with key analogues:

Substituent Position and Electronic Effects

  • 6-Methyl-5-nitro-4-phenyl-1H-pyrimidin-2-one (M4B)

    • Structure : C₁₁H₉N₃O₃ (MW: 231.21 g/mol)
    • Key Differences : A phenyl group at position 4 and a methyl group at position 6 (vs. 2-methyl in the target compound). The phenyl group enhances lipophilicity, while the nitro group at position 5 aligns with the target compound.
    • Implications : Increased molecular weight and steric bulk likely reduce solubility compared to the simpler 2-methyl-5-nitro derivative .
  • 5-Methyl-2-(methylthio)pyrimidin-4(3H)-one Structure: C₆H₇N₃OS (MW: 169.20 g/mol) Key Differences: A methylthio group at position 2 replaces the nitro group, and a methyl group is at position 3. The methylthio group is electron-donating, contrasting with the nitro group’s electron-withdrawing nature. Implications: The absence of a nitro group may enhance nucleophilic reactivity at the pyrimidinone ring .

Functional Group Variations

  • 6-Amino-2-(dimethylamino)-5-nitro-1H-pyrimidin-4-one Structure: C₆H₈N₆O₂ (MW: 196.17 g/mol) Key Differences: Amino and dimethylamino groups at positions 6 and 2, respectively.
  • 2-Chloro-5-ethyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one Structure: C₈H₉ClN₃O (MW: 198.63 g/mol) Key Differences: A fused pyrrolo-pyrimidinone system with chloro and ethyl substituents. The fused ring system increases rigidity and may influence binding to biological targets. Implications: Chloro groups typically enhance electrophilicity, while ethyl substituents increase hydrophobicity .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
This compound C₅H₅N₃O₃ 155.12 2-CH₃, 5-NO₂ High electron deficiency at C5
M4B C₁₁H₉N₃O₃ 231.21 4-Ph, 5-NO₂, 6-CH₃ Low solubility due to phenyl
5-Methyl-2-(methylthio)pyrimidin-4(3H)-one C₆H₇N₃OS 169.20 2-SCH₃, 5-CH₃ Enhanced nucleophilicity
6-Amino-2-(dimethylamino)-5-nitro-1H-pyrimidin-4-one C₆H₈N₆O₂ 196.17 2-N(CH₃)₂, 5-NO₂, 6-NH₂ High polarity, potential H-bonding

Research Findings and Implications

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